(2S)-4-chlorobutan-2-amine hydrochloride
Description
(2S)-4-Chlorobutan-2-amine hydrochloride (CAS: 2044872-44-6) is a chiral amine hydrochloride salt with the molecular formula C₄H₁₁Cl₂N and a molecular weight of 144.04 g/mol . The compound features a four-carbon chain with a chlorine substituent at the C4 position and an amine group at the C2 position in the (S)-configuration. It is commonly utilized as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive amine group and stereochemical specificity. Limited stability or hazard data are available, though standard precautions for handling hydrochloride salts (e.g., avoiding inhalation) are recommended .
Properties
CAS No. |
2500676-01-5 |
|---|---|
Molecular Formula |
C4H11Cl2N |
Molecular Weight |
144.04 g/mol |
IUPAC Name |
(2S)-4-chlorobutan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H10ClN.ClH/c1-4(6)2-3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1 |
InChI Key |
OEMAWNQGWHZAID-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](CCCl)N.Cl |
Canonical SMILES |
CC(CCCl)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-chlorobutan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with (S)-2-aminobutane.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-chlorobutan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines, leading to the formation of different derivatives.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of alcohols, ethers, or other substituted amines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Scientific Research Applications
(2S)-4-chlorobutan-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of (2S)-4-chlorobutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and amine group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key differences between (2S)-4-chlorobutan-2-amine hydrochloride and four analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Substituents | Stereochemistry |
|---|---|---|---|---|---|
| This compound | C₄H₁₁Cl₂N | 144.04 | Amine, Chloride | Chlorine at C4 | (2S) |
| (2S)-2-Amino-4-methoxy-butanoic acid HCl | C₅H₁₂ClNO₃ | 169.61 | Amine, Carboxylic acid, Methoxy | Methoxy at C4 | (2S) |
| (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol HCl | C₁₀H₁₅Cl₂NO | 248.15 | Amine, Chloride, Hydroxyl, Phenyl | Phenyl at C4, Chlorine at C1 | (2S,3S) |
| Methioninamide Hydrochloride | C₅H₁₁ClN₂OS | 182.67 | Amine, Amide, Methylthio | Methylthio at C4 | (2S) |
Key Observations:
Methioninamide hydrochloride () and (2S)-2-amino-4-methoxy-butanoic acid HCl () feature extended functional groups (amide/methoxy-carboxylic acid), altering solubility and reactivity .
Functional Group Diversity: The carboxylic acid group in (2S)-2-amino-4-methoxy-butanoic acid HCl enhances polarity, making it more water-soluble than the non-acidic target compound . Methioninamide’s methylthio group introduces sulfur-based reactivity, useful in thiol-ene click chemistry or metal coordination .
Stereochemical Considerations: All compounds except (2S,3S)-3-amino-1-chloro-4-phenylbutan-2-ol HCl have a single stereocenter. The latter’s dual (2S,3S) configuration may influence binding specificity in chiral environments, such as enzyme active sites .
Stability and Hazard Profiles
- Stability: No direct data exist for (2S)-4-chlorobutan-2-amine HCl. However, analogous amine hydrochlorides (e.g., MPPH in ) degrade under prolonged storage at -20°C, with stability losses exceeding 30% in plasma over six months . This suggests similar compounds may require stringent storage conditions.
Hazards :
- Most compounds, including the target, lack explicit hazard classifications but share precautionary measures (e.g., avoiding dust inhalation) typical of hydrochloride salts .
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